molecular formula C12H16N2O5 B590227 (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester CAS No. 481713-41-1

(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester

Cat. No.: B590227
CAS No.: 481713-41-1
M. Wt: 268.269
InChI Key: UVIGKFGYSBPCJH-VOTSOKGWSA-N
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Description

(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.269. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

A study by Nordin et al. (2016) explored the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and 2,6-di-tert-butyl-4-hydroxy-benzylalcohol. Their research provides insight into the chemical properties and reactions involving compounds similar to (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester, particularly in the context of unexpected C–S bond cleavage and the formation of acyl hydrazides (Nordin et al., 2016).

Cytotoxic Activity in Derivatives

Potoročina et al. (2009) synthesized derivatives of the tert-butyl ester of 7Z-acetylmethylene-3-methyl-3-cephem-4-carboxylic acid and investigated their cytotoxic activity. This research is relevant for understanding the potential biological activity of similar chemical structures like this compound in medical and pharmacological contexts (Potoročina et al., 2009).

Photovoltaic Device Performance

Research by Ferenczi et al. (2011) on ternary blends of poly(3-hexylthiophene): [6,6]-phenyl C(61)-butyric acid methyl ester (P3HT:PC(61)BM) with insulating bulk polymers like high-density polyethylene (HDPE) contributes to the understanding of the performance of photovoltaic devices. Such studies are significant for exploring the applications of similar compounds in the field of renewable energy and materials science (Ferenczi et al., 2011).

Fluorescence and Oxidation Reactions

Ivakhnenko et al. (2019) synthesized new carboxyl-containing o-aminophenols and phenoxazines, examining their fluorescence and oxidative transformations. This research provides insights into the fluorescence properties and oxidation reactions of compounds similar to this compound, which could be relevant for applications in material sciences and sensor technologies (Ivakhnenko et al., 2019).

Amino Acid Derivative Synthesis

Sting and Seebach (1996) prepared amino acid derivatives from enantiopure trifluoro-3-hydroxybutanoic acid, a process relevant for the synthesis of similar compounds like this compound. Such studies are important for developing methods to synthesize bioactive molecules and pharmaceuticals (Sting & Seebach, 1996).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester can be achieved through a multi-step process involving the protection of various functional groups and subsequent deprotection reactions.", "Starting Materials": [ "2,3,4-trihydroxybenzaldehyde", "tert-butyl acetoacetate", "hydrazine hydrate", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethanol", "dichloromethane" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on 2,3,4-trihydroxybenzaldehyde with acetic anhydride and sodium bicarbonate to form 2,3,4-triacetoxybenzaldehyde.", "Step 2: Condensation of 2,3,4-triacetoxybenzaldehyde with hydrazine hydrate and triethylamine in ethanol to form (2,3,4-trihydroxyphenyl)methylenehydrazine.", "Step 3: Protection of the carboxylic acid group on tert-butyl acetoacetate with ethanol and hydrochloric acid to form tert-butyl acetoacetate ethyl ester.", "Step 4: Condensation of tert-butyl acetoacetate ethyl ester with (2,3,4-trihydroxyphenyl)methylenehydrazine in dichloromethane and triethylamine to form (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester.", "Step 5: Deprotection of the acetoxy groups on (2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid tert-Butyl Ester with sodium bicarbonate and methanol to obtain the final product." ] }

CAS No.

481713-41-1

Molecular Formula

C12H16N2O5

Molecular Weight

268.269

IUPAC Name

tert-butyl N-[[(E)-(2,3-dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]carbamate

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)14-13-6-7-4-5-8(15)10(17)9(7)16/h4-6,13,16-17H,1-3H3,(H,14,18)/b7-6+

InChI Key

UVIGKFGYSBPCJH-VOTSOKGWSA-N

SMILES

CC(C)(C)OC(=O)NNC=C1C=CC(=O)C(=C1O)O

Synonyms

(2,3,4-Trihydroxyphenyl)methylenehydrazinecarboxylic Acid 1,1-Dimethylethyl Ester; 

Origin of Product

United States

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